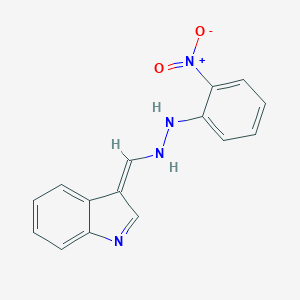
1H-Indole-3-carbaldehyde {2-nitrophenyl}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-carbaldehyde {2-nitrophenyl} is a useful research compound. Its molecular formula is C15H12N4O2 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-3-carbaldehyde {2-nitrophenyl} suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-carbaldehyde {2-nitrophenyl} including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
1H-Indole-3-carbaldehyde derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical research. Key applications include:
- Antimicrobial Activity : Compounds derived from indole-3-carbaldehyde have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives demonstrated MIC values as low as 1 μg/mL against MRSA strains, indicating strong antibacterial properties .
- Tyrosinase Inhibition : Recent studies have indicated that N-tosyl substituted indole-based thiosemicarbazones exhibit competitive inhibition of tyrosinase, with IC50 values ranging from 6.40 to 61.84 µM. The nitrophenyl substitution notably enhanced the activity .
- Antifungal Properties : Indole derivatives have been identified as effective antifungal agents, contributing to the development of new treatments for fungal infections .
Synthetic Methodologies
The synthesis of 1H-Indole-3-carbaldehyde {2-nitrophenyl} and its derivatives involves various innovative approaches:
- Knoevenagel Condensation : This reaction has been utilized to synthesize indole derivatives by reacting indole-3-carbaldehyde with different carbonyl compounds. The presence of catalysts like triphenylphosphine has been shown to enhance yields .
- Directed C–H Functionalization : Recent advancements in C–H activation techniques allow for the selective functionalization of indole derivatives, providing a pathway to more complex structures with potential biological activity .
- Nitration Reactions : The nitration of indole-3-carbaldehyde using nitric acid and acetic acid has yielded various nitro-substituted derivatives, which are crucial for enhancing biological activity .
Structural Modifications
Structural modifications of 1H-Indole-3-carbaldehyde can significantly influence its biological properties:
- Substitution Patterns : Variations in the substitution on the indole ring (e.g., nitrophenyl groups) have been shown to enhance the antimicrobial and antifungal activities of the compounds. For example, the introduction of halogenated phenyl groups has been linked to increased potency against tyrosinase .
- Hybrid Molecules : The synthesis of hybrid molecules combining indole with other pharmacophores has been explored to create more effective therapeutic agents. Such combinations can lead to compounds with synergistic effects against multiple targets .
Case Studies
Several case studies highlight the successful application of 1H-Indole-3-carbaldehyde in drug development:
Analyse Chemischer Reaktionen
Hydrazone Formation with 2-Nitrophenylhydrazine
Reaction of 1H-indole-3-carbaldehyde derivatives with 2-nitrophenylhydrazine produces stable hydrazones. For example:
- 5-Bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone forms via condensation in ethanol under reflux (4–6 h), yielding crystalline products with 72–85% efficiency .
| Property | Value/Data |
|---|---|
| Reaction Conditions | Ethanol, reflux, 4–6 h |
| Yield | 72–85% |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Hydrogen Bonding | N–H⋯O and O–H⋯O interactions stabilize supramolecular networks |
Electrophilic Substitution Reactions
The nitro group directs further electrophilic substitution. Key reactions include:
Nitration
Nitration of 1H-indole-3-carbaldehyde derivatives occurs at the C5 or C6 positions under HNO₃/H₂SO₄, yielding mixtures (e.g., 5-nitro and 6-nitro isomers) .
| Substrate | Nitration Position | Yield (%) | Conditions |
|---|---|---|---|
| 1H-Indole-3-carbaldehyde | C5 or C6 | 55–65 | HNO₃/H₂SO₄, 80°C, 1 h |
Knoevenagel Condensation
The aldehyde group participates in Knoevenagel reactions with active methylene compounds:
| Reactant | Product | Catalyst | Yield (%) |
|---|---|---|---|
| 3-Methyl-1-phenylpyrazolone | 3-(Indol-3-yl)-2-(pyrazolyl)acrylaldehyde | HCl/AcOH | 68–75 |
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling enables C4 arylation of indole-3-carbaldehydes with aryl iodides :
| Aryl Iodide | Product | Yield (%) | Conditions |
|---|---|---|---|
| Iodobenzene | 4-Phenyl-1H-indole-3-carbaldehyde | 92 | Pd(OAc)₂, PPh₃, K₂CO₃, 110°C |
Deformylation Reactions
Anthranilamide-mediated deformylation removes the aldehyde group under acidic conditions :
| Substrate | Product | Catalyst | Yield (%) |
|---|---|---|---|
| 1H-Indole-3-carbaldehyde | Indole | Al₂O₃ or p-TSA | 33–86 |
Biological Relevance
Eigenschaften
CAS-Nummer |
28558-65-8 |
|---|---|
Molekularformel |
C15H12N4O2 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C15H12N4O2/c20-19(21)15-8-4-3-7-14(15)18-17-10-11-9-16-13-6-2-1-5-12(11)13/h1-10,16,18H/b17-10+ |
InChI-Schlüssel |
ITPBPNQOCSZFLS-ZHACJKMWSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC=C3[N+](=O)[O-] |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C/NNC3=CC=CC=C3[N+](=O)[O-])/C=N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CNNC3=CC=CC=C3[N+](=O)[O-])C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















